molecular formula C17H18FN3O4 B1670300 Desmethyl levofloxacin CAS No. 117707-40-1

Desmethyl levofloxacin

Cat. No. B1670300
CAS RN: 117707-40-1
M. Wt: 347.34 g/mol
InChI Key: WKRSSAPQZDHYRV-VIFPVBQESA-N
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Description

Desmethyl Levofloxacin is a metabolite of Levofloxacin . Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .


Synthesis Analysis

Levofloxacin metabolism in humans occurs by demethylation and oxidation, originating the metabolites: desmethyl-levofloxacin . A simple, specific, and fast HPLC method with fluorescence detection for the assay of levofloxacin level in human plasma was developed .


Molecular Structure Analysis

The polymorphism of levofloxacin was intensively studied . The fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .


Chemical Reactions Analysis

Levofloxacin’s bactericidal activity is based on the interaction with the DNA gyrase and topoisomerase IV . A simple, specific, and fast HPLC method with fluorescence detection for the assay of levofloxacin level in human plasma was developed .


Physical And Chemical Properties Analysis

Desmethyl Levofloxacin has a molecular weight of 347.34 g/mol . It has a melting point of >184 °C (Dec.) and a boiling point of 600.7±55.0 °C (Predicted) .

Safety And Hazards

Desmethyl Levofloxacin is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Suitable protective clothing should be worn and contact with skin and eyes should be avoided .

Future Directions

There have been efforts in line with the development of alternative strategies to effectively treat this infection, using a drug repurposing method, as well as a natural treatment approach . A new series of levofloxacin derivatives were synthesized and evaluated for their antibacterial activities .

properties

IUPAC Name

(2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRSSAPQZDHYRV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl levofloxacin

CAS RN

117707-40-1
Record name N-Desmethyl levofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 117707-40-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-DESMETHYL LEVOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZBA45NC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Desmethyl levofloxacin and how does it relate to Levofloxacin?

A: Desmethyl levofloxacin is a metabolite of Levofloxacin, a synthetic fluoroquinolone antibiotic. [] This means it's a product resulting from Levofloxacin's breakdown within the body, specifically through a demethylation process. [] While not as potent as its parent compound, Desmethyl levofloxacin still exhibits antibacterial activity. [, ]

Q2: How is Desmethyl levofloxacin detected and quantified in biological samples?

A: A rapid and sensitive method for quantifying Desmethyl levofloxacin in human serum utilizes Liquid Chromatography Tandem-Mass Spectrometry (LC-MS/MS). [] This technique involves separating the compound from other components in the serum sample and then identifying and quantifying it based on its mass-to-charge ratio. []

Q3: Why is understanding the pharmacokinetics of Desmethyl levofloxacin important?

A: Studying the pharmacokinetics of Desmethyl levofloxacin helps us understand how it behaves in the body alongside Levofloxacin. [] This includes its absorption, distribution, metabolism, and excretion (ADME). [] Knowing these parameters is crucial for determining appropriate dosages and understanding potential drug interactions.

Q4: Does Desmethyl levofloxacin exhibit different activity against bacterial strains compared to Levofloxacin?

A: While both compounds demonstrate activity against Gram-positive bacteria, certain Levofloxacin derivatives, specifically those incorporating nitrofuran and nitroimidazole groups, show superior anti-staphylococcal activity compared to Desmethyl levofloxacin. [] This suggests structural modifications can influence the spectrum of antibacterial activity.

Q5: Are there analytical methods specifically designed for identifying Desmethyl levofloxacin in complex mixtures?

A: Yes, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) serves as a powerful tool for identifying Desmethyl levofloxacin within a mixture of other compounds, including Levofloxacin and its degradation products. [] This technique leverages the unique chromatographic and mass spectral properties of each compound for accurate identification.

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